Verubulin

Catalog No.
S548148
CAS No.
827031-83-4
M.F
C17H17N3O
M. Wt
279.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verubulin

CAS Number

827031-83-4

Product Name

Verubulin

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3

InChI Key

SNHCRNMVYDHVDT-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

MPC6827; MPC-6827; MPC 6827; MX128495; MX-128495; MX 128495; EP90745; EP-90745;EP 90745; Verubulin; trade name: Azixa

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Verubulin is 279.13716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Microtubule Imaging with PET

Specific Scientific Field: Neuroscience, specifically Brain Imaging Methods .

Methods of Application: The researchers conducted preliminary PET imaging studies of [11C]verubulin in rodents . They also conducted the first comparative in vivo PET imaging study with [11C]verubulin, [11C]HD-800 and [11C]colchicine in a non-human primate .

Results or Outcomes: The preliminary PET imaging studies of [11C]verubulin in rodents revealed contradictory results between mouse and rat brain uptake under pretreatment conditions . In vitro autoradiography with [11C]verubulin showed an unexpected higher uptake in AD patient tissue compared with healthy controls .

Anti-Cancer Drug Design

Specific Scientific Field: Pharmaceuticals, specifically Anti-Cancer Drug Design .

Application Summary: Verubulin is a potent tubulin polymerization inhibitor, binding to colchicine-binding sites . It has shown potential as a promising compound for the design of anti-cancer drugs .

Methods of Application: In this study, a series of verubulin analogues containing a cyclohexane or cycloheptane ring 1,2-annulated with pyrimidine moiety and various substituents in positions 2 and 4 of pyrimidine were obtained . The hit compound was encapsulated in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked alginate .

Results or Outcomes: The investigated compounds revealed activity against various cancer cell lines with IC50 down to 1–4 nM . According to fluorescent microscopy data, compounds that showed cytotoxicity in the MTT test disrupt the normal cytoskeleton of the cell in a pattern similar to that for combretastatin A-4 . The hit compound preserved its cytotoxic activity after encapsulation .

Verubulin, also known as Azixa or MCP-6827, is a synthetic compound that acts as a microtubule inhibitor by binding to the colchicine site on the β-subunit of tubulin. This mechanism disrupts the normal dynamics of microtubules, which are essential for various cellular processes such as mitosis and intracellular transport. Verubulin has garnered interest in the field of cancer research due to its potential to selectively target tumor vasculature, thereby inhibiting tumor growth and metastasis. Its unique structure comprises multiple aromatic rings that enhance its binding affinity to tubulin, making it a subject of extensive study in medicinal chemistry and pharmacology .

Verubulin acts by binding to tubulin, a protein essential for cell division. This binding disrupts microtubule formation, which are cellular structures necessary for mitosis. By inhibiting microtubule assembly, Verubulin arrests the cell cycle in the G2/M phase, leading to cell death [, ].

, primarily involving substitution and cyclization processes. These reactions are crucial for modifying its structure to enhance its biological activity. Common reactions include:

  • Substitution Reactions: These involve replacing certain functional groups within the molecule, which can affect its binding affinity and cytotoxicity.
  • Cyclization Reactions: These reactions form cyclic structures that can stabilize the compound and improve its interaction with biological targets.

The reactivity of verubulin allows for the development of analogues with varied biological properties, which can be tailored for specific therapeutic applications.

Verubulin exhibits notable biological activity as a potent microtubule destabilizer. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. The compound has demonstrated cytotoxic effects in various cancer cell lines, with studies indicating an IC50 in the nanomolar range for certain analogues . Additionally, verubulin's ability to disrupt tumor vasculature enhances its therapeutic potential against solid tumors.

The synthesis of verubulin involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions often involve creating sulfonate esters or other functional groups that serve as precursors.
  • Cyclization: This step forms the core structure of verubulin through cyclization reactions.
  • Purification and Characterization: The final product is purified using techniques such as chromatography and characterized by spectroscopic methods to confirm its structure .

Researchers have explored various synthetic pathways to optimize yields and enhance the biological activity of verubulin analogues.

Verubulin's primary application lies in oncology as a therapeutic agent targeting cancer cells through microtubule disruption. Its unique mechanism of action positions it as a promising candidate for:

  • Cancer Treatment: Particularly effective against tumors with high vascular density.
  • Imaging Studies: Radiolabeled versions of verubulin have been used in positron emission tomography (PET) imaging to study microtubule dynamics in vivo .
  • Research Tool: Used in studies investigating microtubule dynamics and cellular processes related to cancer progression.

Verubulin interacts specifically at the colchicine binding site on β-tubulin, similar to other known inhibitors like colchicine itself. Interaction studies utilizing X-ray crystallography have revealed detailed binding modes, highlighting critical hydrogen bonds and hydrophobic interactions that stabilize the complex. The presence of specific functional groups within verubulin is essential for these interactions, influencing its potency and selectivity against different tubulin isoforms .

Several compounds share structural similarities with verubulin, primarily due to their action on microtubules. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionBinding SiteUnique Features
ColchicineMicrotubule destabilizerColchicine siteNatural product; well-studied
PaclitaxelMicrotubule stabilizerTaxane siteEnhances polymerization; derived from yew tree
VincristineMicrotubule destabilizerTubulin interfaceAlkaloid; used in leukemia treatments
EribulinMicrotubule destabilizerColchicine siteSynthetic analogue; used in breast cancer
VerubulinMicrotubule destabilizerColchicine siteSelectively targets tumor vasculature

Verubulin's unique ability to selectively disrupt tumor blood vessels distinguishes it from other microtubule-targeting agents, making it a valuable compound in cancer therapy research .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

279.137162174 g/mol

Monoisotopic Mass

279.137162174 g/mol

Heavy Atom Count

21

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X97O9FTB92

Drug Indication

Investigated for use/treatment in brain cancer, lung cancer, melanoma, and solid tumors.

Pharmacology

Verubulin is a quinazoline derivative with potential antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, and may be useful for treating multidrug resistant tumors. In addition, as a vascular disrupting agent, verubulin disrupts tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death. In addition, verubulin is able to cross the blood-brain barrier and accumulate in the brain.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

827031-83-4

Wikipedia

Verubulin

Dates

Modify: 2023-08-15
1: Mahal K, Resch M, Ficner R, Schobert R, Biersack B, Mueller T. Effects of the Tumor-Vasculature-Disrupting Agent Verubulin and Two Heteroaryl Analogues on Cancer Cells, Endothelial Cells, and Blood Vessels. ChemMedChem. 2014 Feb 23. doi: 10.1002/cmdc.201300531. [Epub ahead of print] PubMed PMID: 24678059.
2: Grossmann KF, Colman H, Akerley WA, Glantz M, Matsuoko Y, Beelen AP, Yu M, De Groot JF, Aiken RD, Olson JJ, Evans BA, Jensen RL. Phase I trial of verubulin (MPC-6827) plus carboplatin in patients with relapsed glioblastoma multiforme. J Neurooncol. 2012 Nov;110(2):257-64. doi: 10.1007/s11060-012-0964-7. Epub 2012 Aug 30. Erratum in: J Neurooncol. 2013 May;113(1):151. Olsen, Jeffery J [corrected to Olson, Jeffrey J]. PubMed PMID: 22932984.
3: Subbiah IM, Lenihan DJ, Tsimberidou AM. Cardiovascular toxicity profiles of vascular-disrupting agents. Oncologist. 2011;16(8):1120-30. doi: 10.1634/theoncologist.2010-0432. Epub 2011 Jul 8. PubMed PMID: 21742963; PubMed Central PMCID: PMC3228163.
4: Tsimberidou AM, Akerley W, Schabel MC, Hong DS, Uehara C, Chhabra A, Warren T, Mather GG, Evans BA, Woodland DP, Swabb EA, Kurzrock R. Phase I clinical trial of MPC-6827 (Azixa), a microtubule destabilizing agent, in patients with advanced cancer. Mol Cancer Ther. 2010 Dec;9(12):3410-9. doi: 10.1158/1535-7163.MCT-10-0516. PubMed PMID: 21159616.
5: Sirisoma N, Pervin A, Zhang H, Jiang S, Adam Willardsen J, Anderson MB, Mather G, Pleiman CM, Kasibhatla S, Tseng B, Drewe J, Cai SX. Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. Bioorg Med Chem Lett. 2010 Apr 1;20(7):2330-4. doi: 10.1016/j.bmcl.2010.01.155. Epub 2010 Feb 4. PubMed PMID: 20188546.
6: Sirisoma N, Pervin A, Zhang H, Jiang S, Willardsen JA, Anderson MB, Mather G, Pleiman CM, Kasibhatla S, Tseng B, Drewe J, Cai SX. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. J Med Chem. 2009 Apr 23;52(8):2341-51. doi: 10.1021/jm801315b. PubMed PMID: 19296653.
7: Kasibhatla S, Baichwal V, Cai SX, Roth B, Skvortsova I, Skvortsov S, Lukas P, English NM, Sirisoma N, Drewe J, Pervin A, Tseng B, Carlson RO, Pleiman CM. MPC-6827: a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps. Cancer Res. 2007 Jun 15;67(12):5865-71. PubMed PMID: 17575155.

Explore Compound Types